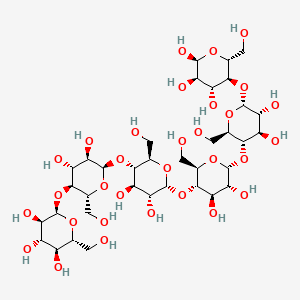

Maltohexaose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranose is a natural product found in Homo sapiens and Bos taurus with data available.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-QXVNYKTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100164 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltohexaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133644-78-7, 34620-77-4 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133644-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltohexaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Maltohexaose in Microbial Physiology: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, serves as a significant carbon and energy source for a diverse range of microorganisms. Its uptake and metabolism are governed by intricate and highly regulated systems that are crucial for microbial survival and adaptation. In the context of drug development, understanding these pathways offers potential targets for antimicrobial strategies, particularly in pathogenic bacteria that rely on carbohydrate metabolism for virulence. This technical guide provides an in-depth exploration of the biological functions of this compound in microorganisms, with a focus on transport, metabolism, and the associated signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug discovery.

Data Presentation: Quantitative Analysis of this compound Utilization

The efficiency of this compound transport and metabolism is a critical factor in microbial competition and survival. The following tables summarize key quantitative data related to these processes in the model organism Escherichia coli.

Table 1: this compound Transport Kinetics in Escherichia coli

| Parameter | Value | Organism/System | Notes |

| Vmax (nmol/min/10⁹ cells) | 1.378 | E. coli (induced with this compound) | Transport rate measured for the complete maltose (B56501)/maltodextrin ABC transporter system.[1] |

| Apparent Km (µM) | ~2 | E. coli (for maltotriose) | While the specific Km for this compound is not readily available, the apparent Km for maltotriose, a key inducer, is approximately 2 µM.[2] The affinity of the maltose binding protein (MalE) is high for longer maltooligosaccharides. |

Table 2: Kinetic Parameters of Key Metabolic Enzymes for Maltooligosaccharides in Microorganisms

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Organism |

| Amylomaltase (MalQ) | Maltotriose | - | - | Max efficiency | Pyrobaculum aerophilum |

| Amylomaltase (MalQ) | Maltooligosaccharides (G3-G7) | - | Specific activity decreases with chain length | - | Thermus brockianus |

| Amylomaltase (MalQ) | Maltopentaose | - | - | Highest efficiency | Aquifex aeolicus |

| Maltodextrin Phosphorylase (MalP) | Maltoheptaose | - | - | - | Escherichia coli |

| Maltodextrin Phosphorylase (MalP) | Maltotetraose | - | - | Competitive inhibitor | Escherichia coli |

Note: Specific kinetic data for this compound with E. coli enzymes are limited in the literature. The provided data from various microorganisms illustrates the general substrate preferences of these enzymes.

Table 3: Fold Change in mal Regulon Gene Expression in Escherichia coli

| Gene/Operon | Condition | Fold Change | Notes |

| mal regulon | Glucose-limited continuous culture vs. glucose starvation | ~2x higher expression of transporter genes | Induction is dependent on both Crp-cAMP and MalT activation.[3] |

| mal gene expression | Overexpression of glucokinase | ~20-fold reduction | This repression is dependent on the presence of MalQ and/or MalP.[4] |

| malT expression | Loss of Mlc function | ~3-fold increase | Mlc acts as a repressor for malT transcription. |

Signaling and Metabolic Pathways

The utilization of this compound involves a coordinated series of events, from its initial transport across the cell envelope to its final catabolism. These processes are tightly regulated by signaling pathways that sense the availability of this carbohydrate.

This compound Transport and Metabolism in Escherichia coli

In E. coli, the uptake and metabolism of this compound are primarily handled by the well-characterized maltose/maltodextrin system, encoded by the mal regulon.[5]

Caption: this compound transport and metabolism in E. coli.

Regulation of the mal Regulon in Escherichia coli

The expression of the mal genes is tightly controlled by the transcriptional activator MalT. The true inducer of the system is not this compound itself, but maltotriose, which is produced intracellularly from the metabolism of larger maltodextrins.[1]

Caption: Regulation of the mal regulon in E. coli.

Maltose/Maltohexaose Signaling in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, maltose and this compound utilization is linked to the RAS/protein kinase A (PKA) signaling pathway, which is a central regulator of growth and metabolism in response to nutrient availability.[6]

Caption: Maltose/Maltohexaose signaling in S. cerevisiae.

Experimental Protocols

Protocol 1: Determination of this compound Uptake using ¹⁴C-Labeled Substrate

Objective: To quantify the rate of this compound transport into microbial cells.

Materials:

-

Microbial cell culture (e.g., E. coli) grown to mid-log phase in a defined medium.

-

Minimal medium A (MMA) or other appropriate buffer.

-

¹⁴C-labeled this compound (with known specific activity).

-

Unlabeled this compound.

-

Nitrocellulose filters (0.45 µm pore size).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

-

Timer.

Procedure:

-

Cell Preparation:

-

Grow the microbial culture to an optical density (OD₆₀₀) of approximately 0.5.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet three times with ice-cold MMA to remove any residual growth medium.

-

Resuspend the cells in fresh MMA to a final OD₆₀₀ of 0.1.[1]

-

-

Uptake Assay:

-

Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the transport assay by adding ¹⁴C-labeled this compound to the cell suspension to a final concentration of, for example, 70 nM.[1] For kinetic analysis, a range of substrate concentrations should be used.

-

At specific time intervals (e.g., 15, 30, 45, 60, and 120 seconds), withdraw 0.5 mL aliquots of the cell suspension.[1]

-

-

Filtration and Washing:

-

Immediately filter each aliquot through a nitrocellulose filter under vacuum.

-

Wash the filter rapidly with two 5 mL volumes of ice-cold MMA to remove extracellular ¹⁴C-maltohexaose.

-

-

Quantification:

-

Place the filter in a scintillation vial.

-

Add 5 mL of scintillation cocktail and vortex to mix.

-

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Convert CPM to moles of this compound transported using the specific activity of the radiolabeled substrate.

-

Plot the amount of this compound transported over time. The initial linear portion of the curve represents the initial rate of uptake.

-

Normalize the transport rate to the number of cells (e.g., nmol/min/10⁹ cells).

-

For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Protocol 2: Amylomaltase (MalQ) Activity Assay

Objective: To determine the enzymatic activity of amylomaltase by measuring the release of reducing sugars from this compound.

Materials:

-

Purified amylomaltase (MalQ) or cell lysate containing the enzyme.

-

20 mM Sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM NaCl.[7]

-

1% (w/v) this compound solution in the above buffer.[7]

-

3,5-Dinitrosalicylic acid (DNS) reagent.[7]

-

Maltose standard solution (for generating a standard curve).

-

Spectrophotometer.

-

Water bath.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of maltose standards (e.g., 0.1 to 2.0 mg/mL).

-

To 1 mL of each standard, add 1 mL of DNS reagent.

-

Boil the tubes for 5-15 minutes, then cool to room temperature.[7]

-

Add 9 mL of distilled water and measure the absorbance at 540 nm.[7]

-

Plot absorbance versus maltose concentration to create a standard curve.

-

-

Enzyme Reaction:

-

Pipette 0.5 mL of the 1% this compound substrate solution into a test tube and equilibrate at the desired temperature (e.g., 37°C) for 5 minutes.[7]

-

Initiate the reaction by adding 0.5 mL of the appropriately diluted enzyme solution.[7]

-

Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1 mL of DNS reagent.[7]

-

Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme.

-

-

Color Development and Measurement:

-

Calculation of Activity:

-

Determine the amount of reducing sugar produced from the maltose standard curve.

-

One unit of amylomaltase activity can be defined as the amount of enzyme that produces 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.

-

Protocol 3: Northern Blot Analysis of malQ Gene Expression

Objective: To detect and quantify the relative abundance of malQ mRNA in response to this compound induction.

Materials:

-

E. coli cells grown with and without a this compound inducer.

-

RNA extraction kit or reagents (e.g., TRIzol).

-

Formaldehyde, formamide, MOPS buffer.

-

Agarose.

-

Nylon membrane.

-

UV crosslinker.

-

Hybridization oven and tubes.

-

Prehybridization and hybridization buffers (e.g., with SSC, SDS, Denhardt's solution).

-

A labeled DNA or RNA probe specific for the malQ gene (e.g., ³²P-labeled).

-

Phosphor imager or X-ray film and developing reagents.

Procedure:

-

RNA Isolation:

-

Grow E. coli cultures to mid-log phase in the presence and absence of an inducer (e.g., 0.2% this compound).

-

Harvest cells and extract total RNA using a standard protocol or a commercial kit, ensuring all steps are performed under RNase-free conditions.

-

-

Gel Electrophoresis:

-

Denature the RNA samples by heating in a formaldehyde/formamide-containing loading buffer.

-

Separate the RNA by size on a formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

-

Fix the RNA to the membrane by UV crosslinking.

-

-

Probe Labeling:

-

Synthesize a DNA or RNA probe complementary to the malQ mRNA.

-

Label the probe with a radioactive isotope (e.g., ³²P-dCTP) using methods like random priming or in vitro transcription.

-

-

Hybridization:

-

Prehybridize the membrane in hybridization buffer for several hours at the appropriate temperature (e.g., 42°C for DNA probes in formamide-containing buffer) to block non-specific binding sites.

-

Denature the labeled probe by boiling and add it to fresh hybridization buffer.

-

Incubate the membrane with the probe solution overnight at the hybridization temperature.

-

-

Washing:

-

Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.

-

-

Detection:

-

Expose the membrane to a phosphor imager screen or X-ray film.

-

Develop the film or scan the screen to visualize the hybridized probe.

-

The intensity of the band corresponding to the malQ mRNA is proportional to its abundance. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., 16S or 23S rRNA).

-

Conclusion

The intricate mechanisms governing this compound utilization in microorganisms, particularly the well-studied mal regulon of E. coli, provide a paradigm for understanding bacterial carbohydrate metabolism. The transport of this oligosaccharide is an active, high-affinity process, and its subsequent metabolism is efficiently coupled to central metabolic pathways. The regulation of the genes involved is exquisitely sensitive to the presence of the substrate, ensuring that the metabolic machinery is only produced when needed. For drug development professionals, the components of these pathways, from the outer membrane porin LamB to the intracellular metabolic enzymes, represent potential targets for the development of novel antimicrobial agents. A thorough understanding of the quantitative and mechanistic aspects of this compound function, as outlined in this guide, is essential for leveraging these microbial systems for therapeutic benefit.

References

- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltose Transport in Escherichia coli K12 (1976) | Sevec Szmelcman | 323 Citations [scispace.com]

- 3. Differential expression of mal genes under cAMP and endogenous inducer control in nutrient-stressed Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of maltose utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Maltohexaose: A Technical Guide to its Discovery, Natural Occurrence, and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044) is a linear oligosaccharide composed of six α-1,4-linked D-glucose units.[1] As a specific maltooligosaccharide, it serves as a valuable substrate for enzymatic assays, a reference standard in carbohydrate analysis, and a potential prebiotic. This technical guide provides an in-depth overview of the discovery of this compound, its natural occurrence, and detailed methodologies for its enzymatic production and purification. Additionally, it explores the indirect role of this compound in cellular signaling through its fermentation into short-chain fatty acids by the gut microbiota.

While the singular "discovery" of this compound cannot be attributed to a single individual or date, its identification and characterization emerged from the broader field of carbohydrate chemistry and enzymology in the mid-20th century. The focused research on maltooligosaccharides, particularly in Japan around 1970-1975, led to the isolation and study of specific enzymes that could produce maltooligosaccharides of defined lengths.[2] The availability of these enzymes was a crucial step in obtaining pure this compound for further study.

Natural Occurrence of this compound

This compound is a natural product of starch hydrolysis and is consequently found in various foodstuffs, although typically in low concentrations.[1] Its presence has been identified in starchy foods, fermented products, and certain fruits and vegetables.[1][3] Direct extraction from these sources is generally not commercially viable for obtaining high-purity this compound.[1]

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly depending on the source and processing methods. Quantitative data is most readily available for fermented beverages like beer, where oligosaccharide profiles are of interest for quality control.

| Food Source | Concentration of this compound | Analytical Method | Reference(s) |

| Beer (Commercial) | 0.80 - 1.50 g/L (for maltose (B56501) and maltotriose, with this compound present) | HPLC-ELSD | [4] |

| Beer (General) | Present, but concentration varies with brewing process | HPLC | [5][6] |

| Common Cabbage | Trace amounts | Not specified | [3] |

| Custard Apple | Trace amounts | Not specified | [3] |

| Tamarind | Trace amounts | Not specified | [3] |

| Corn Starch | Constituent | Not specified | [3] |

Experimental Protocols for this compound Production

The most efficient and common methods for producing this compound are enzymatic.[1] These methods offer high specificity and yield compared to chemical synthesis or extraction from natural sources.[2]

Enzymatic Hydrolysis of Starch

This method utilizes this compound-forming amylases (G6-amylases) to specifically cleave starch into this compound units.[7]

Materials:

-

Soluble starch

-

This compound-forming amylase (e.g., from Bacillus sp.)

-

Sodium phosphate (B84403) buffer (pH 8.0)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Debranching enzyme (e.g., pullulanase or isoamylase, optional)

-

Reaction vessel

-

Incubator or water bath

Protocol:

-

Substrate Preparation: Prepare a 1-5% (w/v) solution of soluble starch in sodium phosphate buffer (pH 8.0).

-

Enzyme Addition: Add the this compound-forming amylase to the starch solution. The optimal enzyme concentration should be determined empirically. For improved yield, a debranching enzyme can also be added.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for the amylase from Bacillus sp. 707) with gentle agitation.[7] Monitor the reaction progress by taking aliquots at various time points.

-

Reaction Termination: Stop the reaction by boiling the mixture for 10-15 minutes to denature the enzyme.

-

Purification: Purify this compound from the reaction mixture using chromatographic techniques as described below. Under optimal conditions, a yield of over 30% this compound can be achieved from short-chain amylose.[7]

Ring-Opening of α-Cyclodextrin

This method employs specific amylases to open the cyclic structure of α-cyclodextrin, yielding linear this compound. This can result in a highly pure product.[1]

Materials:

-

α-Cyclodextrin

-

Thermostable amylase (e.g., from Pyrococcus furiosus)

-

Suitable buffer

-

Reaction vessel

-

High-temperature incubator or water bath

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-cyclodextrin in a suitable buffer.

-

Reaction: Add the thermostable amylase to the α-cyclodextrin solution.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., high temperature for enzymes from thermophilic organisms).[1]

-

Monitoring: Monitor the conversion of α-cyclodextrin to this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

-

Reaction Termination: Terminate the reaction by cooling and, if necessary, adding a denaturing agent.

-

Purification: Purify the resulting this compound using chromatographic techniques.

Purification and Analysis

Purification by Chromatography:

-

Gel Permeation Chromatography (GPC): This is a common method for separating maltooligosaccharides based on size.

-

Ion-Exchange Chromatography: This technique can also be used for purification.

Analysis of Purity:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for the quantitative analysis of carbohydrates.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Used to confirm the molecular weight of the purified this compound.

Indirect Signaling Role of this compound via Gut Microbiota

This compound itself is not known to be a direct signaling molecule. However, when it reaches the colon, it can be fermented by the gut microbiota to produce short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[8][9] These SCFAs are well-established signaling molecules that play crucial roles in host physiology.[10][11]

The primary signaling mechanisms of SCFAs involve the activation of G-protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and the inhibition of histone deacetylases (HDACs).[10][12]

SCFA Signaling Pathways

The following diagrams illustrate the general signaling pathways of SCFAs.

Caption: SCFA signaling through G-protein-coupled receptors (GPCRs).

Caption: SCFA-mediated inhibition of histone deacetylases (HDACs).

Experimental Workflow for In Vitro Fermentation and SCFA Analysis

This protocol outlines a general method to study the fermentation of this compound and the resulting SCFA production by gut microbiota.

Caption: Workflow for in vitro fermentation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB001191) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and crystallographic analyses of this compound-producing amylase from alkalophilic Bacillus sp. 707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Maltohexaose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked D-glucose units, serves as a key intermediate in the digestion of complex carbohydrates and a substrate for various enzymes involved in carbohydrate metabolism. Its well-defined structure makes it an invaluable tool in biochemical research for elucidating enzymatic mechanisms and for the development of therapeutic agents targeting carbohydrate metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, from its initial enzymatic breakdown in the digestive tract to its fermentation by the gut microbiota and the subsequent impact on host signaling pathways. Detailed experimental protocols for the analysis of this compound and its metabolic products are also provided.

Physicochemical Properties and Structure

This compound is a malto-oligosaccharide with the chemical formula C₃₆H₆₂O₃₁.[1] Its structure consists of six glucose molecules linked in a linear chain by α-1,4 glycosidic bonds.[1]

This compound in Human Carbohydrate Metabolism

The metabolic journey of this compound begins in the oral cavity and continues through the small intestine, with any undigested portions being fermented in the colon.

Enzymatic Digestion in the Small Intestine

This compound, derived from the partial hydrolysis of starch by salivary and pancreatic α-amylases, is further broken down into absorbable glucose units by a series of enzymes.

1. Luminal Digestion by α-Amylases:

Salivary and pancreatic α-amylases are endo-acting enzymes that hydrolyze internal α-1,4-glycosidic bonds in starch and larger malto-oligosaccharides. While these enzymes can act on this compound, their efficiency is higher for longer-chain oligosaccharides. The hydrolysis of this compound by α-amylase yields a mixture of smaller malto-oligosaccharides, such as maltotetraose, maltotriose, and maltose (B56501).[2]

2. Brush Border Digestion by α-Glucosidases:

The final stage of this compound digestion occurs at the brush border membrane of the small intestine, mediated by two key enzyme complexes: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI).[3]

-

Maltase-glucoamylase (MGAM): This enzyme possesses two catalytic subunits, an N-terminal maltase and a C-terminal glucoamylase. The glucoamylase subunit is particularly efficient at hydrolyzing linear α-1,4-linked oligosaccharides, including this compound, releasing glucose molecules sequentially from the non-reducing end.[3]

-

Sucrase-isomaltase (SI): This complex also contains two subunits. The sucrase subunit exhibits high activity towards maltose and can also hydrolyze this compound, although less efficiently than MGAM.[4]

The concerted action of these brush border enzymes ensures the complete breakdown of this compound into glucose, which is then available for absorption.

Absorption of Hydrolysis Products

The primary end-product of this compound digestion is glucose. Glucose is actively transported across the apical membrane of enterocytes by the sodium-glucose cotransporter 1 (SGLT1).[5][6] It then exits the enterocyte across the basolateral membrane into the bloodstream via the glucose transporter 2 (GLUT2).[5][6] While the primary fate of this compound is hydrolysis, it is not well-established whether a small, intact portion can be absorbed via paracellular or other transport mechanisms. Studies with Caco-2 cell monolayers, an in-vitro model of the intestinal epithelium, could be employed to investigate the potential for intact this compound translocation.

Fermentation by Gut Microbiota

Undigested this compound that reaches the colon serves as a fermentable substrate for the gut microbiota. Commensal bacteria, such as species from the genera Bifidobacterium and Lactobacillus, can utilize this compound, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[4]

Quantitative Data on this compound Metabolism

Precise kinetic parameters for the hydrolysis of this compound by human digestive enzymes are not extensively reported in readily available literature. The following table summarizes the available qualitative and related quantitative data.

| Enzyme | Substrate | Products | Optimal pH | Optimal Temp (°C) | Kinetic Parameters (Km, Vmax/kcat) | References |

| Human Salivary α-Amylase | This compound | Maltopentaose, Maltotetraose, Maltotriose, Maltose | 6.7 - 7.0 | 37 | Hydrolyzed at a high rate, but specific Km and Vmax values are not readily available. | [2] |

| Human Pancreatic α-Amylase | This compound | Maltotetraose, Maltotriose, Maltose | 6.7 - 7.0 | 37 | Hydrolyzed at a high rate, but specific Km and Vmax values are not readily available. | [2] |

| Human Maltase-Glucoamylase (MGAM) | This compound | Glucose | ~6.0 | 37 | Efficiently hydrolyzes longer malto-oligosaccharides. Specific Km and Vmax for this compound are not readily available. | [3] |

| Human Sucrase-Isomaltase (SI) | This compound | Glucose, smaller malto-oligosaccharides | ~6.0 | 37 | Active towards this compound, but specific Km and Vmax are not readily available. | [4] |

Signaling Pathways Activated by this compound Metabolites

The fermentation of this compound by gut microbiota and the subsequent production of SCFAs have significant implications for host health through the activation of specific signaling pathways.

SCFA Signaling

SCFAs act as signaling molecules by binding to G-protein coupled receptors (GPCRs), primarily GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), which are expressed on various cell types, including intestinal epithelial cells and immune cells.

Activation of these receptors triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a range of physiological responses such as improved gut barrier function, modulation of inflammatory responses, and regulation of host metabolism.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and its Hydrolysis Products by HPAEC-PAD

Objective: To separate and quantify this compound and its enzymatic hydrolysis products (maltopentaose, maltotetraose, maltotriose, maltose, and glucose).

Materials:

-

High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

CarboPac™ PA100 or similar anion-exchange column (e.g., 4 x 250 mm).

-

Eluent A: 100 mM Sodium Hydroxide (NaOH).

-

Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).

-

This compound and malto-oligosaccharide standards (glucose to maltoheptaose).

-

Deionized water (18.2 MΩ·cm).

-

0.2 µm syringe filters.

Procedure:

-

Standard Preparation: Prepare individual stock solutions of each malto-oligosaccharide standard (1 mg/mL) in deionized water. Create a mixed standard solution containing all standards at a known concentration (e.g., 10 µg/mL each). Prepare a series of dilutions of the mixed standard to generate a calibration curve.

-

Sample Preparation: Terminate enzymatic hydrolysis reactions by heat inactivation (e.g., boiling for 10 minutes). Centrifuge the reaction mixture to pellet any precipitated protein. Dilute the supernatant with deionized water to bring the expected carbohydrate concentrations within the linear range of the detector. Filter the diluted sample through a 0.2 µm syringe filter.

-

Chromatographic Conditions:

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Elution Gradient:

Time (min) % Eluent A % Eluent B 0 100 0 20 50 50 25 0 100 30 0 100 31 100 0 | 40 | 100 | 0 |

-

-

PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

-

Data Analysis: Identify and integrate the peaks for each malto-oligosaccharide based on the retention times of the standards. Construct calibration curves for each analyte by plotting peak area against concentration. Quantify the concentration of each malto-oligosaccharide in the samples using the respective calibration curve.

References

- 1. In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of fermentation selectivity of purified galacto-oligosaccharides by in vitro human faecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Caco-2 cell monolayer system as an in vitro model for studying bacterial-enterocyte interactions and bacterial translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flux measurements across Caco-2 monolayers may predict transport in human large intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Interaction of Maltohexaose with Protein Binding Sites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, serves as a crucial ligand for studying carbohydrate-protein interactions. Its engagement with specific protein binding sites, particularly within bacterial transport systems, offers a well-characterized model for understanding the thermodynamics, kinetics, and structural basis of such interactions. This guide provides a comprehensive technical overview of the binding of this compound to key proteins, details the experimental protocols used to quantify these interactions, and discusses the implications for biotechnological and drug development applications. The primary focus is on the extensively studied Maltose-Binding Protein (MBP) from bacterial systems, which serves as a paradigm for this class of interactions.

Core Interaction: this compound and the Maltose-Binding Protein (MBP)

The interaction between this compound and the Maltose-Binding Protein (MBP, encoded by the malE gene) is a cornerstone of the bacterial maltose (B56501)/maltodextrin (B1146171) transport system.[1][2] MBP is a periplasmic protein that binds malto-oligosaccharides with high affinity and delivers them to the MalFGK2 ATP-binding cassette (ABC) transporter for import into the cytoplasm.[3][4]

The binding event is characterized by a significant conformational change in MBP. The protein consists of two distinct globular domains connected by a hinge region.[1] Upon ligand binding, the two domains enclose the this compound molecule in a deep groove, a motion critical for subsequent interaction with the transporter complex.[1] This "closed" conformation shields the bound sugar from the solvent.[4] Structural analysis of the E. coli maltose transporter complex with bound this compound (PDB ID: 4KI0) confirms that the binding site accommodates the linear oligosaccharide through a series of hydrogen bonds and non-polar interactions, particularly with aromatic residues lining the binding cleft.[5][6]

Quantitative Analysis of this compound-Protein Interactions

Data Presentation

The following tables summarize key binding and thermodynamic parameters for maltodextrins interacting with bacterial maltose-binding proteins.

Table 1: Binding Affinities of Maltodextrins to Maltose-Binding Proteins

| Ligand | Protein | Technique | Dissociation Constant (Kd) | Reference |

| Maltose | E. coli MBP | Not Specified | ~2 µM | [7] |

| Maltotriose | E. coli MBP | Not Specified | ~0.4 µM | [7] |

| Maltotetraose | S. aureus MalE | ITC | 1.1 µM (Kd = 1/Ka) | [8] |

| Maltoheptaose | S. aureus MalE | ITC | 1.3 µM (Kd = 1/Ka) | [8] |

Table 2: Thermodynamic Parameters of Maltodextrin Binding to Staphylococcus aureus MalE at 25°C

| Ligand | Association Constant (Ka) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Stoichiometry (n) | Reference |

| Maltotriose | 6.88 x 105 | -9.9 | -6.4 | 0.84 | [8] |

| Maltotetraose | 9.02 x 105 | -11.4 | -10.7 | 0.82 | [8] |

| Maltopentaose | 8.01 x 105 | -12.1 | -13.4 | 0.80 | [8] |

| This compound | 7.91 x 105 | -12.9 | -16.2 | 0.78 | [8] |

| Maltoheptaose | 7.62 x 105 | -13.5 | -18.2 | 0.76 | [8] |

Note: Data for S. aureus MalE binding to maltotriose-maltoheptaose was found to be exothermic and fit a single-binding site model.[8]

Signaling and Transport Pathways

The primary pathway involving this compound is the bacterial maltodextrin transport system. This process is a classic example of a binding protein-dependent ABC transporter mechanism.

Experimental Protocols

Accurate characterization of the this compound-protein interaction relies on robust biophysical methods. Below are detailed methodologies for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[9][10]

Objective: To determine the complete thermodynamic profile of this compound binding to a protein (e.g., MBP).

Materials:

-

Purified protein (e.g., MBP) dialyzed extensively against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

High-purity this compound dissolved in the final dialysis buffer.

-

Isothermal titration calorimeter.

-

Degasser.

Methodology:

-

Sample Preparation:

-

Prepare a protein solution of 10-50 µM. The concentration should be chosen such that the 'c-value' (c = n * Ka * [Protein]) is between 10 and 1000.[11]

-

Prepare a this compound solution at a concentration 10-15 times that of the protein concentration.

-

Ensure both solutions are in identical buffer to minimize heats of dilution.[12]

-

Degas both solutions for at least 10 minutes immediately before the experiment to prevent bubble formation.[11]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the reference cell with deionized water.[10]

-

Load the protein solution into the sample cell (~1.4 mL for most instruments).

-

Load the this compound solution into the injection syringe (~250 µL).

-

-

Titration:

-

Perform an initial injection of 1-2 µL to remove any ligand that may have diffused from the syringe during equilibration. This point is typically discarded during analysis.[13]

-

Follow with a series of 20-30 injections of 8-10 µL each, with a spacing of 180-300 seconds between injections to allow the signal to return to baseline.[13]

-

Set the stirring speed to ensure rapid mixing without denaturation (e.g., 700-1000 rpm).

-

-

Control Experiment:

-

Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution. This data is subtracted from the experimental data.[12]

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) using the manufacturer's software to extract Ka, ΔH, and n.

-

Calculate the Gibbs free energy (ΔG = -RTlnKa) and entropy (ΔS = (ΔH - ΔG)/T).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association rate, ka; dissociation rate, kd) and equilibrium binding data (KD).[14][15]

Objective: To determine the on- and off-rates for the this compound-protein interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 dextran-coated chip).

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

-

Purified protein (ligand) for immobilization.

-

This compound (analyte) in a series of concentrations in running buffer.

-

Running buffer (e.g., HBS-EP+).

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface with a fresh mixture of EDC and NHS.

-

Inject the protein (e.g., MBP at 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to couple it to the surface via primary amines. Aim for a moderate immobilization level (e.g., 1000-2000 Response Units) to avoid mass transport limitations.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

-

-

Kinetic Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., spanning 0.1x to 10x the expected KD).

-

Perform a kinetic titration by sequentially injecting each this compound concentration over the protein and reference surfaces.

-

Each cycle consists of:

-

Association Phase: Inject analyte for a set time (e.g., 120-180 seconds) to monitor binding.

-

Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the complex (e.g., 300-600 seconds).

-

Regeneration Step (if necessary): Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte. This step must be optimized to ensure complete removal without denaturing the immobilized protein.

-

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each injection.

-

Perform a buffer blank subtraction.

-

Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Fluorescence Spectroscopy

This technique relies on changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) or the fluorescence of an extrinsic probe upon ligand binding.[8][16]

Objective: To detect this compound binding and determine the dissociation constant (Kd).

Materials:

-

Fluorometer with temperature control.

-

Quartz cuvette.

-

Purified protein solution (e.g., MBP) in a suitable buffer.

-

Concentrated stock solution of this compound.

Methodology:

-

Determine Optimal Excitation Wavelength:

-

Scan the emission spectrum of the protein solution (e.g., 0.5 µM MBP) from 300 to 400 nm using an excitation wavelength of ~295 nm to selectively excite tryptophan residues.

-

Identify the wavelength of maximum fluorescence emission (λmax).

-

-

Binding Titration:

-

Place a fixed concentration of the protein in the cuvette.

-

Record the initial fluorescence spectrum.

-

Make small, sequential additions of the concentrated this compound stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate (1-2 minutes) before recording the fluorescence emission spectrum again.

-

The binding of this compound may cause a change in fluorescence intensity or a shift in the λmax (often a blue shift as tryptophan residues move to a more hydrophobic environment).[17]

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF = F - F0) or the shift in λmax at each this compound concentration.

-

Correct for dilution effects if the volume change is significant.

-

Plot the change in fluorescence (ΔF) against the this compound concentration.

-

Fit the resulting saturation curve to a one-site binding equation (e.g., the Hill equation or a quadratic equation for tight binding) to determine the dissociation constant (Kd).

-

Relevance to Drug Development

While this compound itself is not a primary drug target in humans, the study of its interaction with proteins like MBP has significant implications for the pharmaceutical and biotechnology industries.

-

Model System for Carbohydrate-Binding Drugs: The well-characterized nature of the MBP-maltodextrin system provides a robust and accessible model for developing and validating methodologies (like ITC and SPR) for studying other therapeutically relevant carbohydrate-protein interactions, such as those involving lectins in inflammation, cancer, and infectious diseases.[18]

-

Protein Engineering and Production: MBP is widely used as an N-terminal fusion tag to enhance the solubility and facilitate the purification of recombinant proteins in E. coli.[1][7] Understanding its binding mechanism allows for the optimization of affinity chromatography protocols (elution with maltose) and the engineering of MBP variants with altered affinities for specific applications.[19] Its utility has also been demonstrated in enhancing the secretion and production of complex proteins in mammalian cell systems, a critical aspect of biologics manufacturing.[20][21]

-

Drug Delivery: Polysaccharides like maltodextrin are explored as carriers for drug delivery systems.[22] Understanding how these oligosaccharides interact with proteins is crucial for predicting their behavior and stability in biological environments.

-

Development of Anti-infectives: As the maltodextrin transport system is vital for the nutrient uptake of many bacteria, its components, including MBP, represent potential targets for novel antimicrobial agents. An inhibitor that blocks the MBP binding site could starve the bacterium of essential carbohydrates. The detailed structural and thermodynamic data available for this system can guide the rational design of such inhibitors.

References

- 1. Maltose-binding protein - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Crystal structures of the maltodextrin/maltose-binding protein complexed with reduced oligosaccharides: flexibility of tertiary structure and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 13. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. Mutations in maltose-binding protein that alter affinity and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maltose-Binding Protein (MBP), a Secretion-Enhancing Tag for Mammalian Protein Expression Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Easy mammalian expression and crystallography of maltose-binding protein-fused human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation of maltodextrin nanoparticles and encapsulation of bovine serum albumin - Influence of formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Maltohexaose in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked D-glucose units, is a molecule of significant interest in various scientific and industrial fields. Its applications range from a carbon source in cell culture media to a substrate for enzymatic assays and a potential excipient in pharmaceutical formulations. A thorough understanding of its behavior in aqueous solutions is paramount for its effective formulation and application, particularly in drug development where stability, solubility, and bioavailability are critical. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound in aqueous solution, presenting available quantitative data, detailed experimental protocols for their measurement, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The behavior of this compound in an aqueous environment is dictated by a range of physicochemical properties. While extensive data specifically for this compound is not always available, this guide compiles the most relevant information and provides data for closely related maltooligosaccharides as a proxy where necessary.

Data Presentation

The following tables summarize the key quantitative physicochemical properties of this compound and related compounds in aqueous solution.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₆₂O₃₁ | [1] |

| Molecular Weight | 990.86 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Aqueous Solubility | 50 - 250 mg/mL (at room temperature) | [1] |

Table 2: Density of Aqueous Maltooligosaccharide Solutions

Note: Specific data for this compound is limited. The following data for maltose, a smaller maltooligosaccharide, illustrates the typical concentration and temperature dependence.

| Concentration of Maltose (% w/v) | Temperature (°C) | Density (g/cm³) | Reference(s) |

| 1.0 | 303.15 | - | [2] |

| 3.0 | 303.15 | - | [2] |

| 5.0 | 303.15 | - | [2] |

| 1.0 | 323.15 | - | [2] |

| 3.0 | 323.15 | - | [2] |

| 5.0 | 323.15 | - | [2] |

| Specific density values were not provided in the abstract, but the study indicates that density increases with concentration and decreases with temperature. |

Table 3: Refractive Index of Aqueous Maltooligosaccharide Solutions at 20°C

| Degree of Polymerization | Concentration (%) | Refractive Index | Reference(s) |

| 6 (this compound) | 1 | 1.3350 | [3] |

| 6 (this compound) | 2 | 1.3367 | [3] |

| 6 (this compound) | 4 | 1.3392 | [3] |

| 6 (this compound) | 8 | 1.3451 | [3] |

| 6 (this compound) | 10 | - | [3] |

| The refractive index for 10% this compound could not be measured due to limited solubility in that particular study. |

Table 4: Thermodynamic Properties of this compound Hydrolysis

| Thermodynamic Parameter | Value | Conditions | Reference(s) |

| Standard Enthalpy of Hydrolysis (ΔH°) | -22.40 ± 0.15 kJ/mol | 298.15 K, pH 4.44-6.00 | |

| This value corresponds to the reaction: this compound(aq) + 5H₂O(l) → 6D-glucose(aq). |

Table 5: Diffusion Coefficient of this compound in Aqueous Solution

| Temperature (°C) | Thermal Diffusion Coefficient, D_T (10⁻⁸ cm²/s·K) | Soret Coefficient, S_T (10⁻³ K⁻¹) | Reference(s) |

| 15 | Negative value | - | [4] |

| 25 | Changes sign from negative to positive | - | [4] |

| 35 | Positive value | - | [4] |

| 45 | Positive value | - | [4] |

| 55 | Positive value | - | [4] |

| The study indicates that the thermal diffusion coefficient of this compound changes sign from negative to positive with increasing temperature, while the Soret coefficient increases with temperature. Absolute diffusion coefficient values were not provided in the abstract. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound in aqueous solution.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Sealed, temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Accurately dilute a known volume of the filtered saturated solution with purified water to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC-RI method.

-

Calculation: Calculate the solubility of this compound in mg/mL or g/L using the following formula, taking into account the dilution factor: Solubility = Concentration of diluted sample × Dilution factor

Viscosity Measurement using a Rotational Rheometer

Objective: To measure the dynamic viscosity of aqueous this compound solutions as a function of concentration and temperature.

Materials:

-

Aqueous solutions of this compound at various concentrations

-

Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)

-

Temperature control unit for the rheometer

-

Pipettes

Procedure:

-

Instrument Setup and Calibration: Turn on the rheometer and the temperature control unit. Allow the instrument to stabilize at the desired measurement temperature. Perform any necessary calibrations according to the manufacturer's instructions.

-

Sample Loading: Place a small, accurately known volume of the this compound solution onto the lower plate of the rheometer. Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample from the edges.

-

Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes.

-

Measurement: Perform a shear rate sweep to determine the viscosity of the solution. The range of shear rates will depend on the sample's viscosity but a typical range could be from 0.1 to 1000 s⁻¹. For each concentration and temperature, record the viscosity as a function of the shear rate.

-

Data Analysis: For Newtonian fluids, the viscosity will be independent of the shear rate. For non-Newtonian fluids, the viscosity will vary with the shear rate. Report the viscosity at a specific shear rate or the zero-shear viscosity if applicable.

-

Cleaning: Thoroughly clean the rheometer geometries and plates with purified water and a suitable solvent (e.g., isopropanol) between measurements to prevent cross-contamination.

Density Measurement using an Oscillating U-Tube Densitometer

Objective: To accurately measure the density of aqueous this compound solutions at different concentrations and temperatures.

Materials:

-

Aqueous solutions of this compound at various concentrations

-

Digital oscillating U-tube densitometer with temperature control

-

Syringes for sample injection

-

Purified water and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

Instrument Calibration: Calibrate the densitometer using dry air and purified water at the desired measurement temperature according to the manufacturer's protocol.

-

Sample Injection: Rinse the U-tube with the this compound solution to be measured. Then, carefully inject the sample into the U-tube using a syringe, ensuring that no air bubbles are present in the tube.

-

Temperature Equilibration: Allow the sample to thermally equilibrate within the instrument. The densitometer will typically indicate when the temperature is stable.

-

Measurement: The instrument will measure the oscillation period of the U-tube and automatically calculate the density of the solution. Record the density value.

-

Replicate Measurements: Perform multiple readings for each sample to ensure reproducibility.

-

Cleaning: After each measurement, thoroughly clean the U-tube with purified water and a suitable solvent to remove all traces of the previous sample. Dry the tube completely before introducing the next sample.

Refractive Index Measurement using an Abbe Refractometer

Objective: To measure the refractive index of aqueous this compound solutions at various concentrations.

Materials:

-

Aqueous solutions of this compound at various concentrations

-

Abbe refractometer with a circulating water bath for temperature control

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol) for cleaning

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water, at the desired measurement temperature (e.g., 20°C).

-

Sample Application: Open the prism of the refractometer and place a few drops of the this compound solution onto the surface of the measuring prism.

-

Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Dispersion Correction: If necessary, adjust the dispersion compensator to eliminate any color fringes at the boundary line.

-

Cleaning: After each measurement, clean the prism surfaces thoroughly with lens paper and a suitable solvent to avoid residue from the previous sample.

Diffusion Coefficient Measurement using Pulsed-Field Gradient NMR (PFG-NMR)

Objective: To determine the self-diffusion coefficient of this compound in aqueous solution.

Materials:

-

Aqueous solution of this compound in D₂O

-

NMR spectrometer equipped with a pulsed-field gradient unit

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of this compound in D₂O at the desired concentration. Transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the spectrometer to obtain a high-resolution spectrum.

-

PFG-NMR Experiment: Set up a pulsed-field gradient spin-echo (PFG-SE) or a stimulated-echo (STE) experiment. The choice of pulse sequence will depend on the relaxation properties of the sample.

-

Data Acquisition: Acquire a series of spectra with increasing gradient pulse strength (g) while keeping the other experimental parameters (e.g., diffusion time Δ, gradient pulse duration δ) constant.

-

Data Analysis: The signal intensity (I) will decrease as the gradient strength increases due to molecular diffusion. The diffusion coefficient (D) can be calculated by fitting the signal decay to the Stejskal-Tanner equation: ln(I/I₀) = - (γgδ)² (Δ - δ/3) D where I₀ is the signal intensity at g=0, γ is the gyromagnetic ratio of the observed nucleus, g is the gradient strength, δ is the duration of the gradient pulse, and Δ is the diffusion time. Plot ln(I/I₀) against (γgδ)²(Δ - δ/3) to obtain a linear plot with a slope of -D.

Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of this compound dilution in water.

Materials:

-

Isothermal titration calorimeter

-

Aqueous solution of this compound

-

Purified water

Procedure:

-

Sample Preparation: Prepare a concentrated solution of this compound and a dilute solution (or pure water) for the titration. Degas both solutions to prevent bubble formation during the experiment.

-

Instrument Setup: Thoroughly clean the sample and reference cells of the calorimeter. Load the dilute this compound solution (or water) into the sample cell and the concentrated solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the concentrated this compound solution into the sample cell. The instrument will measure the heat change associated with each injection.

-

Data Analysis: The raw data will be a series of heat-flow peaks corresponding to each injection. Integrate these peaks to obtain the heat change per injection. The resulting data can be fitted to a suitable binding model (in this case, a dilution model) to determine the enthalpy of dilution. Other thermodynamic parameters can be derived from this data.

Mandatory Visualization

Bacterial Maltodextrin (B1146171) Transport and Metabolism Pathway

The following diagram illustrates the well-characterized pathway for the uptake and initial metabolism of maltodextrins, including this compound, in bacteria such as E. coli.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of an oligosaccharide like this compound in an aqueous solution.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound in aqueous solution, tailored for researchers, scientists, and drug development professionals. While specific quantitative data for this compound remains somewhat limited in the scientific literature, this guide has compiled the available information and supplemented it with data from closely related maltooligosaccharides to provide a comprehensive picture. The detailed experimental protocols offer a practical resource for laboratories seeking to characterize this important oligosaccharide. The visualizations of the bacterial maltodextrin transport pathway and a general experimental workflow further aid in the conceptual understanding and practical application of this knowledge. Further research is encouraged to populate the data gaps, particularly concerning the concentration and temperature dependence of viscosity, density, and other thermodynamic properties of pure this compound solutions. Such data will be invaluable for the continued development and application of this compound in various scientific and industrial fields.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Ionic interactions of copper(ii) sulfate in water, aqueous maltose, and aqueous lactose at different temperatures: a volumetric and thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cerealsgrains.org [cerealsgrains.org]

- 4. Temperature dependence of thermal diffusion for aqueous solutions of monosaccharides, oligosaccharides, and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltohexaose: An In-depth Technical Guide for Oligosaccharide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked D-glucose units, serves as a pivotal model compound in the multifaceted field of carbohydrate research.[[“]][2] Its well-defined chemical structure and predictable enzymatic degradation render it an invaluable tool for investigating carbohydrate-active enzymes, microbial metabolism, and the development of novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, experimental protocols for its production and analysis, and its application in understanding complex biological pathways.

Core Properties of this compound

The foundational characteristics of this compound are crucial for its application in experimental settings. A summary of its key properties is presented below.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₃₆H₆₂O₃₁ | [2][3] |

| Molecular Weight | 990.86 g/mol | [2][3] |

| Appearance | White to light yellow powder | [2][3] |

| Solubility in Water | 50 mg/mL, forms a clear, colorless solution | [3] |

| Melting Point | >191°C (decomposition) | [3][4] |

| Purity (Typical) | ≥65% to >90% (HPLC) | [3] |

| CAS Number | 34620-77-4 | [2][5] |

Enzymatic Production and Purification of this compound

This compound is predominantly produced via the controlled enzymatic hydrolysis of starch using this compound-forming amylases (G6-amylases).[2][6]

Experimental Protocol: Enzymatic Production

-

Substrate Preparation : Prepare a 1-5% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).[7] Heat the solution to approximately 95°C for 10-15 minutes to ensure complete gelatinization, then cool to the optimal reaction temperature for the chosen enzyme (e.g., 50°C).[7]

-

Enzyme Addition : Introduce the this compound-forming amylase to the starch solution. An initial enzyme concentration in the range of 1-10 Units per gram of starch is recommended, though the optimal concentration should be determined empirically.[7]

-

Incubation : Maintain the reaction mixture at the optimal temperature with gentle agitation. The incubation period can range from 1 to 24 hours.[7]

-

Reaction Monitoring : Periodically extract aliquots to monitor the formation of this compound using techniques such as HPAEC-PAD or Thin-Layer Chromatography (TLC).[7]

-

Reaction Termination : Inactivate the enzyme by boiling the reaction mixture for 10 minutes.[7]

-

Clarification : Centrifuge the mixture to remove any insoluble components. The supernatant will contain this compound and other soluble oligosaccharides.[7]

Experimental Protocol: Purification by Gel Permeation Chromatography

-

Column Preparation : Pack a chromatography column with a suitable gel filtration medium (e.g., Sephadex G-25) and equilibrate with several column volumes of elution buffer (e.g., deionized water).[3]

-

Sample Application : Carefully apply the clarified supernatant from the enzymatic production step to the top of the column.[3]

-

Elution : Begin elution with the buffer at a constant flow rate.[3]

-

Fraction Collection : Collect fractions of the eluate.[3]

-

Analysis : Monitor the fractions using a refractive index detector and pool the fractions containing pure this compound.[3]

Analytical Methodologies for this compound

Accurate quantification and purity assessment of this compound are critical for its use in research. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are two powerful techniques for this purpose.[8]

Quantitative Data for Analytical Techniques

| Parameter | MALDI-TOF MS | HPAEC-PAD |

| Principle | Ionization of sample with a matrix, separation by time-of-flight | Anion-exchange chromatography at high pH with electrochemical detection |

| Primary Use | Rapid molecular weight determination and screening | High-resolution separation and quantification |

| Limit of Detection (LOD) | ~50 fmol (for derivatized maltoheptaose) | 0.01 - 0.1 mg/L (for various carbohydrates) |

| Limit of Quantification (LOQ) | Not typically used for precise quantification | 0.04 - 0.12 mg/kg (for various carbohydrates) |

| Precision (%RSD) | Less reproducible | Typically < 5% |

Data compiled from various sources.[8]

Experimental Protocol: HPAEC-PAD Analysis

-

Sample Preparation : Dilute the this compound-containing sample in deionized water to a concentration within the linear range of the detector.[3]

-

Standard Preparation : Prepare a series of this compound standards with known concentrations in deionized water to construct a calibration curve.[9]

-

Chromatographic Conditions :

-

Column : A suitable anion-exchange column (e.g., CarboPac™ series).[10]

-

Mobile Phase : A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example, a linear gradient from 0% to 100% of 1 M sodium acetate in 100 mM sodium hydroxide over 30-40 minutes.[9]

-

Flow Rate : Typically 1.0 mL/min.[3]

-

Detection : Pulsed amperometry with a gold electrode.[9]

-

-

Data Analysis : Identify the this compound peak by comparing its retention time to that of the standard. Integrate the peak areas of both standards and samples. Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the calibration curve.[3][9]

Experimental Protocol: MALDI-TOF MS Analysis

-

Sample Preparation : Dissolve the this compound sample in deionized water (e.g., 1 mg/mL).[8]

-

Matrix Solution : Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 1:1 (v/v) solution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).[8]

-

Spotting : Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.[8]

-

Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer, typically in positive ion reflector mode. A prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) should be observed at m/z 1011.3.[8]

This compound in Biological Systems

Bacterial Uptake and Metabolism

This compound is a key substrate in the metabolism of certain bacteria, such as E. coli. The well-characterized maltose/maltodextrin (B1146171) system provides a model for understanding carbohydrate transport and utilization.

In E. coli, this compound and other maltodextrins are bound by the periplasmic maltose-binding protein (MalE) and transported into the cytoplasm by the MalFGK₂ ABC transporter.[11] In the cytoplasm, amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) catabolize the maltodextrins into glucose and glucose-1-phosphate, respectively, which then enter glycolysis.[11] A periplasmic amylomaltase (MalS) can also hydrolyze longer dextrins into smaller units like this compound.[11]

Enzymatic Hydrolysis by α-Amylase

α-Amylases are endo-acting enzymes that hydrolyze the α-1,4-glycosidic bonds of starch and related oligosaccharides.[12] The specific cleavage pattern and kinetic parameters are dependent on the enzyme source and the substrate chain length.[13]

| Enzyme | Substrate | Products | Optimal pH | Optimal Temperature (°C) | Kinetic Parameters |